![molecular formula C20H17N3O4 B2459421 N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide CAS No. 898214-70-5](/img/structure/B2459421.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, commonly known as BDP-1, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BDP-1 is a small molecule with a molecular weight of 399.42 g/mol and a chemical formula of C21H18N2O4.
Wirkmechanismus
The mechanism of action of BDP-1 involves the inhibition of c-Met protein activity. c-Met is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of c-Met has been implicated in the progression of various types of cancer. BDP-1 binds to the ATP-binding site of c-Met and inhibits its activity, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
BDP-1 has been shown to have potent anti-cancer activity in vitro and in vivo. In a study by Lee et al. (2017), BDP-1 inhibited the growth of various cancer cell lines, including lung, breast, and colon cancer cells. BDP-1 also showed anti-tumor activity in a mouse xenograft model of lung cancer. In addition, BDP-1 was found to have low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BDP-1 is its specificity towards c-Met protein, which makes it a promising candidate for the development of targeted anti-cancer drugs. BDP-1 has also been shown to have low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer drug. However, one of the limitations of BDP-1 is its complex synthesis method, which may limit its availability for widespread use in research.
Zukünftige Richtungen
For the research and development of BDP-1 include optimizing its synthesis method, investigating its potential as a therapeutic agent for other diseases besides cancer, and further elucidating its molecular mechanism of action.
Synthesemethoden
The synthesis of BDP-1 is a multi-step process that involves the reaction of various chemical reagents. The detailed synthesis method of BDP-1 has been described in a research article by Lee et al. (2017). The authors used a combination of organic synthesis and purification techniques to obtain BDP-1 with high purity and yield.
Wissenschaftliche Forschungsanwendungen
BDP-1 has been shown to have potential applications in drug development. In a recent study by Lee et al. (2017), BDP-1 was found to inhibit the activity of a protein called c-Met, which is involved in the progression of cancer. The authors reported that BDP-1 showed potent anti-cancer activity in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-19(21-11-14-6-8-17-18(10-14)27-13-26-17)12-23-20(25)9-7-16(22-23)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBXBTKPUNFFIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.